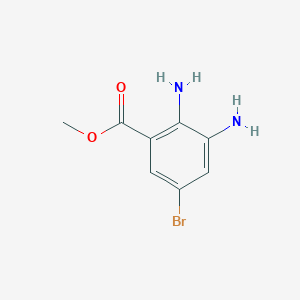

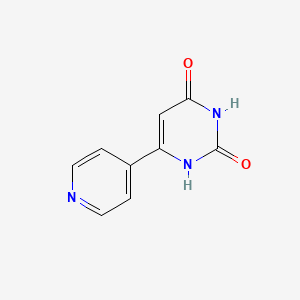

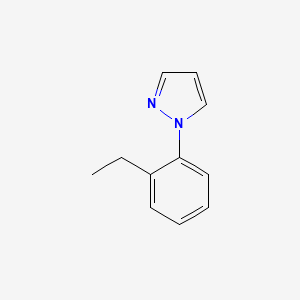

![molecular formula C10H17N3 B1466886 {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1464818-14-1](/img/structure/B1466886.png)

{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Übersicht

Beschreibung

“{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 1225065-25-7 . It has a molecular weight of 151.21 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is 1S/C8H13N3/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5,9H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a liquid . It has a molecular weight of 151.21 . The compound is stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

This compound, due to its pyrazole core, can be a valuable building block in drug discovery. Pyrazole derivatives are known for a wide range of physiological and pharmacological activities, making them promising scaffolds for novel active pharmaceutical ingredients . The cyclobutylmethyl group could potentially impart unique steric and electronic properties, influencing the binding affinity and specificity towards biological targets.

Synthesis of Bioactive Molecules

The N-heterocyclic amine functionality of this compound is crucial in modern organic synthesis. It serves as a key precursor in the preparation of bioactive molecules, including natural products and agrochemicals . Its role in reductive amination reactions is particularly significant, as it helps construct complex molecules with high yields and under mild reaction conditions.

Green Chemistry Applications

The molecule’s potential for solvent-free synthesis aligns with the principles of green chemistry. It could be used in environmentally friendly synthetic routes to produce other valuable compounds, reducing the reliance on harmful solvents and minimizing waste .

Anti-inflammatory Research

Pyrazole derivatives, including those similar to our compound of interest, have been studied for their anti-inflammatory properties. They can inhibit the expression and activities of vital inflammatory mediators, which could lead to the development of new anti-inflammatory drugs .

Neurodegenerative Disease Treatment

Compounds with a pyrazole moiety have been linked to neuroprotective effects. They may be used in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases by inhibiting monoamine oxidase enzymes and reducing oxidative stress .

Cancer Research

The structural motif present in this compound is often found in molecules with anticancer activities. It could be involved in the synthesis of novel cancer therapeutics by targeting specific pathways or enzymes crucial for cancer cell survival .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-11-5-10-6-12-13(8-10)7-9-3-2-4-9/h6,8-9,11H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZCTOPHLBZBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)CC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

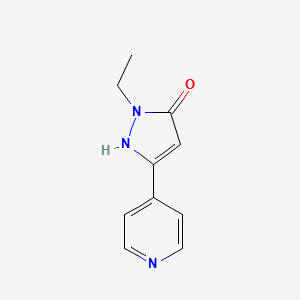

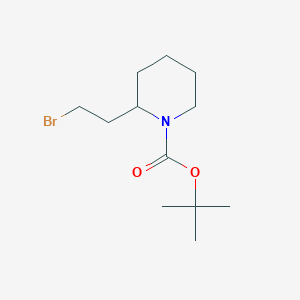

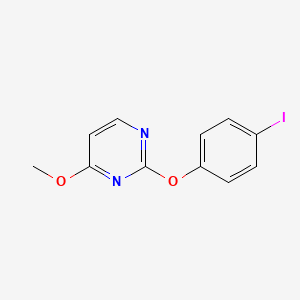

![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)

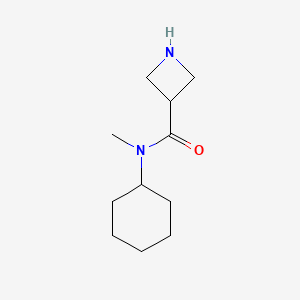

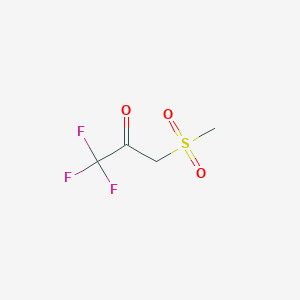

![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)